![molecular formula C18H13F2N3 B14227250 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- CAS No. 824968-22-1](/img/structure/B14227250.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of the pyrazoloisoquinoline family, known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of a 1,3-dipole compound with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate, yielding the target compound with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrazoloisoquinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazoloisoquinoline ring .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[5,1-a]isoquinoline: Another member of the pyrazoloisoquinoline family, known for its biological activities.
Quinolinyl-pyrazoles: Compounds that share a similar core structure and exhibit diverse pharmacological properties.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,6-difluorophenyl group and the 1,3-dimethyl substitution can enhance its pharmacological properties and make it a valuable compound for further research .
Propiedades
Número CAS |
824968-22-1 |
|---|---|
Fórmula molecular |
C18H13F2N3 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
5-(2,6-difluorophenyl)-1,3-dimethylpyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H13F2N3/c1-10-16-18(23(2)22-10)12-7-4-3-6-11(12)17(21-16)15-13(19)8-5-9-14(15)20/h3-9H,1-2H3 |
Clave InChI |
OSTPFMNEIMNULH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1N=C(C3=CC=CC=C32)C4=C(C=CC=C4F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


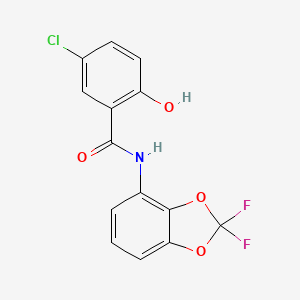
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
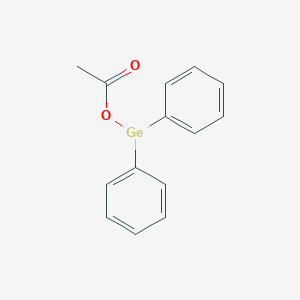
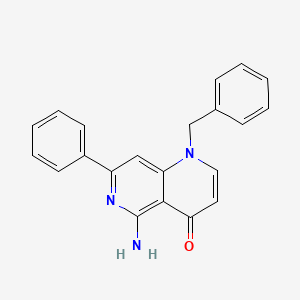
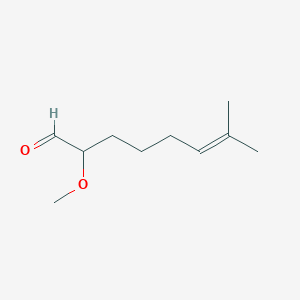
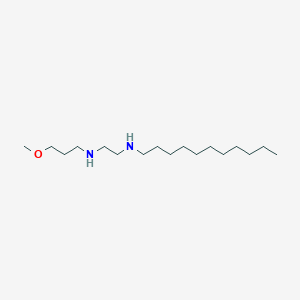
methylene]-](/img/structure/B14227194.png)
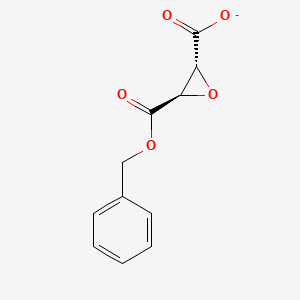
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)
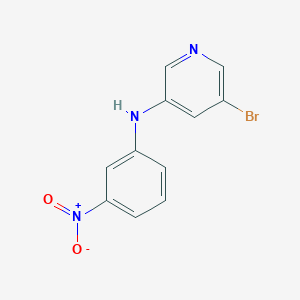
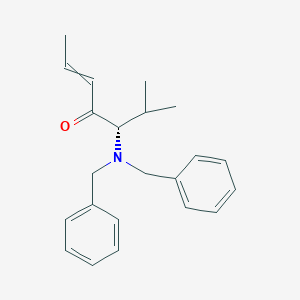
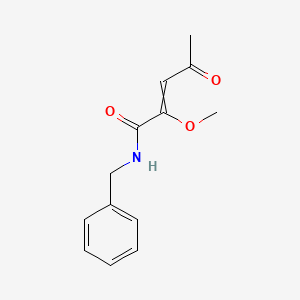
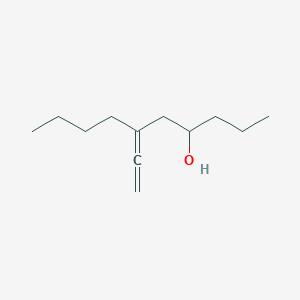
![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
